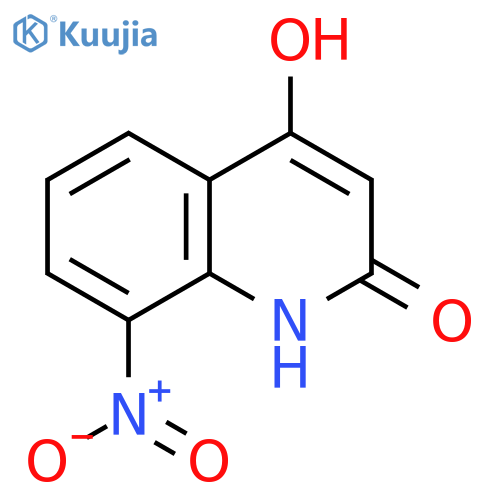Cas no 328396-35-6 (4-Hydroxy-8-nitro-1H-quinolin-2-one)

328396-35-6 structure
商品名:4-Hydroxy-8-nitro-1H-quinolin-2-one
CAS番号:328396-35-6
MF:C9H6N2O4
メガワット:206.154942035675
CID:5535606
4-Hydroxy-8-nitro-1H-quinolin-2-one 化学的及び物理的性質
名前と識別子
-
- 4-Hydroxy-8-nitro-1H-quinolin-2-one
-
- インチ: 1S/C9H6N2O4/c12-7-4-8(13)10-9-5(7)2-1-3-6(9)11(14)15/h1-4H,(H2,10,12,13)
- InChIKey: OQRFLUGAEZVPKH-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(C=CC=C2[N+]([O-])=O)C(O)=CC1=O
4-Hydroxy-8-nitro-1H-quinolin-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM242344-1g |
4-Hydroxy-8-nitroquinolin-2(1H)-one |
328396-35-6 | 97% | 1g |
$795 | 2021-08-04 | |
| Chemenu | CM242344-10g |
4-Hydroxy-8-nitroquinolin-2(1H)-one |
328396-35-6 | 97% | 10g |
$1964 | 2021-08-04 | |
| Chemenu | CM242344-5g |
4-Hydroxy-8-nitroquinolin-2(1H)-one |
328396-35-6 | 97% | 5g |
$1449 | 2021-08-04 | |
| Chemenu | CM242344-10g |
4-Hydroxy-8-nitroquinolin-2(1H)-one |
328396-35-6 | 97% | 10g |
$1964 | 2022-09-01 | |
| Crysdot LLC | CD11144467-1g |
4-Hydroxy-8-nitroquinolin-2(1H)-one |
328396-35-6 | 97% | 1g |
$842 | 2024-07-16 | |
| Chemenu | CM242344-1g |
4-Hydroxy-8-nitroquinolin-2(1H)-one |
328396-35-6 | 97% | 1g |
$795 | 2022-09-01 | |
| Chemenu | CM242344-5g |
4-Hydroxy-8-nitroquinolin-2(1H)-one |
328396-35-6 | 97% | 5g |
$1449 | 2022-09-01 | |
| Crysdot LLC | CD11144467-5g |
4-Hydroxy-8-nitroquinolin-2(1H)-one |
328396-35-6 | 97% | 5g |
$1538 | 2024-07-16 | |
| Crysdot LLC | CD11144467-10g |
4-Hydroxy-8-nitroquinolin-2(1H)-one |
328396-35-6 | 97% | 10g |
$2084 | 2024-07-16 |
4-Hydroxy-8-nitro-1H-quinolin-2-one 関連文献
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
328396-35-6 (4-Hydroxy-8-nitro-1H-quinolin-2-one) 関連製品
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
